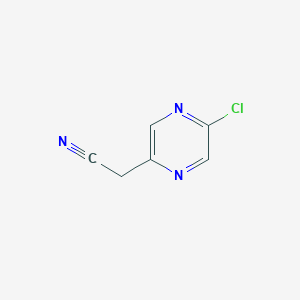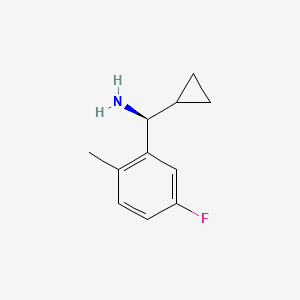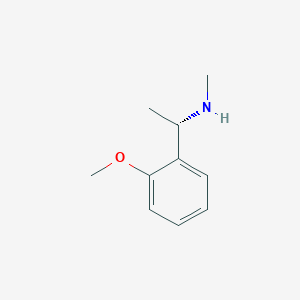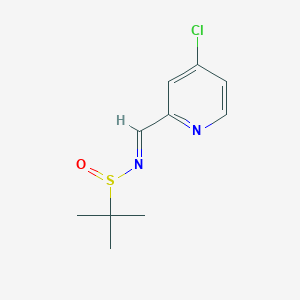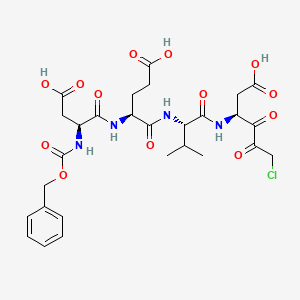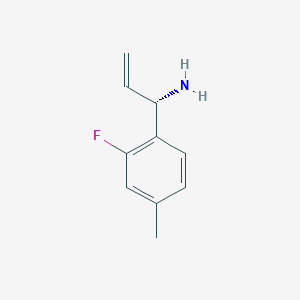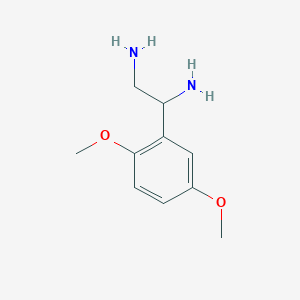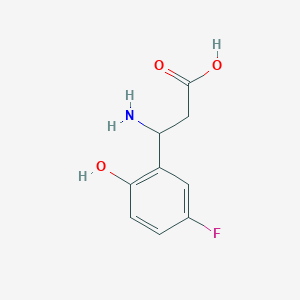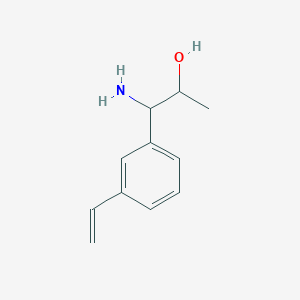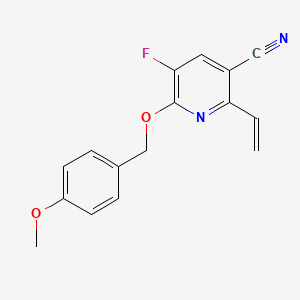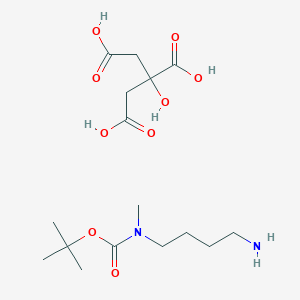
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate is a chemical compound with the molecular formula C10H22N2O2. It is also known by other names such as 1-BOC-AMINO-1,4-BUTANEDIAMINE and (4-AMINOBUTYL)CARBAMIC ACID E-TERT-BUTYL ESTER HYDROCHLORIDE . This compound is used in various scientific research applications, particularly in organic synthesis and the development of biologically active compounds .
Métodos De Preparación
The synthesis of tert-butyl (4-aminobutyl)(methyl)carbamate citrate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative, gives the desired product. Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium azide, and tetrabutylammonium bromide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate is an important intermediate in the synthesis of various biologically active compounds. For instance, it plays a role in the synthesis of omisertinib (AZD9291), a compound used in cancer therapy. It is also used in the creation of protected amino acids and other complex organic molecules. Additionally, this compound is utilized in the synthesis of functionalized carbamates and α-alkyl-α-aminosilanes, highlighting its versatility in various chemical transformations.
Mecanismo De Acción
The mechanism of action of tert-butyl (4-aminobutyl)(methyl)carbamate citrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other molecular targets, modulating various biological processes .
Comparación Con Compuestos Similares
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate can be compared with other similar compounds such as N-Boc-1,4-butanediamine, N-Boc-1,3-propanediamine, and N-Boc-ethylenediamine . These compounds share similar structural features and are used in similar applications, particularly in organic synthesis and the development of biologically active molecules. this compound is unique in its specific reactivity and the types of derivatives it can form, making it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C16H30N2O9 |
|---|---|
Peso molecular |
394.42 g/mol |
Nombre IUPAC |
tert-butyl N-(4-aminobutyl)-N-methylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C10H22N2O2.C6H8O7/c1-10(2,3)14-9(13)12(4)8-6-5-7-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-8,11H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
HUEHVKFOOSABHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


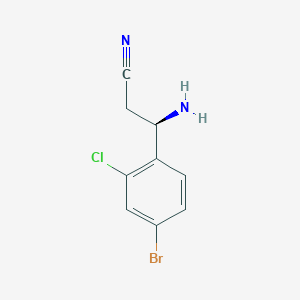

![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)
